molecular formula C18H15BrN4O B2828904 2-(4-bromophenyl)-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}acetamide CAS No. 2320211-35-4

2-(4-bromophenyl)-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2828904
CAS No.: 2320211-35-4
M. Wt: 383.249
InChI Key: SITXBGFOIBQPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a bromophenyl group, a pyrimidinyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is the coupling of 4-bromobenzene with a pyrimidinyl-pyridinyl intermediate under specific reaction conditions. The reaction often requires the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-bromophenyl)-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-N-[(5-pyrimidin-5-yl)pyridin-3-yl]acetamide
  • 2-(4-Bromophenyl)-N-[(5-pyrimidin-5-yl)pyridin-4-yl]acetamide
  • 2-(4-Bromophenyl)-N-[(5-pyrimidin-5-yl)pyridin-2-yl]acetamide

Uniqueness

What sets 2-(4-bromophenyl)-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}acetamide apart from similar compounds is its specific structural configuration, which may confer unique biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O/c19-17-3-1-13(2-4-17)6-18(24)23-8-14-5-15(9-20-7-14)16-10-21-12-22-11-16/h1-5,7,9-12H,6,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITXBGFOIBQPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CN=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.